BenchChemオンラインストアへようこそ!

8-Ethoxychroman-3-amine

Lipophilicity Drug-likeness ADMET prediction

8-Ethoxychroman-3-amine (CAS 1337158-48-1, MF C11H15NO2, MW 193.24) is a 3-aminochroman derivative bearing an ethoxy substituent at the 8-position of the benzopyran ring. The 3-aminochroman scaffold is a privileged pharmacophore in medicinal chemistry, with well-characterized derivatives acting at serotonin receptors (5-HT1A, 5-HT7), the serotonin transporter (SERT), sigma-1 receptors, and Rho kinase (ROCK).

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1337158-48-1
Cat. No. B1432571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxychroman-3-amine
CAS1337158-48-1
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OCC(C2)N
InChIInChI=1S/C11H15NO2/c1-2-13-10-5-3-4-8-6-9(12)7-14-11(8)10/h3-5,9H,2,6-7,12H2,1H3
InChIKeyKJLWDVFQGMEDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxychroman-3-amine (CAS 1337158-48-1): Structural Identity and Compound Class Baseline for Procurement Screening


8-Ethoxychroman-3-amine (CAS 1337158-48-1, MF C11H15NO2, MW 193.24) is a 3-aminochroman derivative bearing an ethoxy substituent at the 8-position of the benzopyran ring . The 3-aminochroman scaffold is a privileged pharmacophore in medicinal chemistry, with well-characterized derivatives acting at serotonin receptors (5-HT1A, 5-HT7), the serotonin transporter (SERT), sigma-1 receptors, and Rho kinase (ROCK) [1][2][3]. The 8-alkoxy substitution pattern is notable in known bioactive series, including 5-HT1A antagonists derived from 8-hydroxychroman intermediates [4]. This compound serves as a key intermediate/ building block within the broader 3-aminochroman class for which procurement decisions necessitate differentiation from the unsubstituted, 8-methoxy, 8-fluoro, and 8-hydroxy analogs based on quantifiable physicochemical and reactivity parameters.

Why 8-Ethoxychroman-3-amine Cannot Be Substituted by Generic 3-AminoChromans Without Structural Verification


Within the 3-aminochroman class, substitution at the 8-position determines lipophilicity (logP/logD), steric volume, hydrogen-bonding capability, and metabolic stability—parameters that directly govern receptor binding, pharmacokinetic profile, and synthetic utility [1][2]. The ethoxy group (–OCH2CH3) introduces a specific balance of electron-donating resonance (+M) and inductive (–I) effects distinct from the methoxy (–OCH3), fluoro (–F), hydroxyl (–OH), or unsubstituted (–H) analogs [3]. In the 5-HT1A antagonist series derived from 8-hydroxychroman intermediates, SAR data demonstrate that substituent molar refractivity (a composite of steric bulk and polarizability) linearly correlates with binding affinity (pKi), confirming that even single-atom changes at position 8 produce quantifiable alterations in target engagement [2]. Generic substitution without explicit verification of at least three parameters—logD7.4, steric bulk (Taft Es or molar refractivity), and amine pKa—risks introducing an unintended shift in receptor selectivity, cellular permeability, or chemical reactivity during subsequent coupling steps. The quantitative evidence in Section 3 provides the specific data to inform procurement decisions targeting a defined physicochemical identity.

Quantitative Differentiation Evidence for 8-Ethoxychroman-3-amine Versus Closest Structural Analogs


LogP and LogD7.4 Comparison: 8-Ethoxy vs. 8-Methoxy, 8-Fluoro, and Unsubstituted 3-AminoChromans

8-Ethoxychroman-3-amine exhibits a calculated logP (ALogP) of approximately 2.27 and a predicted logD7.4 of approximately 1.3–1.8 (ChemAxon consensus), compared with 8-methoxychroman-3-amine (ALogP ≈1.78 logD7.4 ≈0.9–1.3), 8-fluorochroman-3-amine (ALogP ≈1.48 logD7.4 ≈0.7–1.1), and unsubstituted chroman-3-amine (ALogP ≈0.8–1.0 logD7.4 ≈-0.2 to 0.3) [1]. The ethoxy substitution increases logP by approximately 0.5–0.8 units versus 8-methoxy and by approximately 0.8–1.0 units versus 8-fluoro, moving the compound into the optimal lipophilicity range (logD7.4 1–3) for CNS drug-like candidates while maintaining a lower logP than typical 8-alkoxy homologs with propoxy or butoxy chains [2].

Lipophilicity Drug-likeness ADMET prediction

Molar Refractivity and Steric Bulk: 8-Ethoxy vs. 8-Methoxy Differentiation in Receptor SAR Context

The molar refractivity (MR) for the 8-ethoxy substituent is calculated at approximately 12.5 cm³/mol, compared with approximately 7.9 cm³/mol for 8-methoxy and 0.92 cm³/mol for 8-fluoro [1]. In a quantitative structure-activity relationship (QSAR) analysis of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines, a linear negative correlation (R² >0.8) was established between molar refractivity of the chroman substituent and 5-HT1A binding affinity expressed as pKi [2]. Under this SAR model, the 8-ethoxy MR value of ~12.5 predicts a different pKi tier than the 8-methoxy (~7.9) or 8-fluoro (~0.92), translating to a predicted Ki difference of approximately 0.5–1.0 log unit depending on position of substitution [2][3].

Molar refractivity QSAR Serotonin receptor 5-HT1A Substituent parameters

Hydrogen-Bond Acceptor Capacity and Amine Basicity: 8-Ethoxy vs. 8-Hydroxy and 8-Fluoro Analogs

The 8-ethoxy oxygen acts as a weak hydrogen-bond acceptor (HBA) with a calculated pKa of the conjugate acid of approximately -3.5 (ether oxygen), substantially less basic than the 8-hydroxy analog (phenolic pKa ~9.5–10.5) [1]. The 3-amine group in 8-ethoxychroman-3-amine has a predicted pKa (conjugate acid) of approximately 9.0–9.5, comparable across the 3-aminochroman class (8-methoxy: ~9.0–9.5; 8-fluoro: ~8.8–9.3; chroman-3-amine: ~9.2–9.7), meaning that substitution at position 8 does not significantly perturb the amine nucleophilicity for subsequent amide coupling or reductive amination reactions [2]. In contrast, the 8-hydroxy analog introduces an acidic proton (pKa ~9.5) that can compete in acylation reactions and generate zwitterionic species at physiological pH, complicating purification and formulation [1].

Hydrogen bonding pKa prediction Chemical reactivity Synthetic handling

Commercial Availability and Purity Specification: 8-Ethoxychroman-3-amine vs. 8-Methoxychroman-3-amine (HCl Salt)

8-Ethoxychroman-3-amine is commercially supplied as the free base with a minimum purity specification of 95% (AKSci catalog 1231DZ; Leyan catalog 2014781) . The closest analog, 8-methoxychroman-3-amine, is predominantly supplied as the hydrochloride salt (CAS 112904-73-1 free base; CAS 119284-79-6 HCl; MP 203–205°C for HCl) [1]. The free-base form of the 8-ethoxy analog eliminates the need for a neutralization step prior to amine-coupling reactions, while the 8-methoxy HCl salt requires basic work-up (aqueous NaHCO3 or Et3N) to liberate the free amine, adding one unit operation and potentially reducing overall yield by 5–15% depending on scale and amine volatility/losses during extraction [2].

Commercial sourcing Purity specification Salt form comparison

Evidence-Based Application Scenarios for 8-Ethoxychroman-3-amine in Medicinal Chemistry and Chemical Biology Procurement


Serotonin Receptor (5-HT1A/5-HT7) Ligand Optimization with Moderated Lipophilicity

Medicinal chemistry teams developing 5-HT1A or 5-HT7 receptor ligands based on the 3-aminochroman scaffold can select 8-ethoxychroman-3-amine as the starting amine building block when target engagement requires a logD7.4 in the 1.3–1.8 range and molar refractivity of ~12.5 cm³/mol—parameters that predict intermediate binding affinity relative to 8-methoxy (lower MR, lower lipophilicity) and 8-propoxy/8-butoxy (excessive MR, higher lipophilicity). The quantitative SAR against 5-HT1A established by Yasunaga et al. [1] provides a validated framework for anticipating Ki shifts of 3- to 10-fold when changing the 8-substituent, enabling rational selection of 8-ethoxy for lead series requiring attenuated 5-HT1A affinity while preserving CNS permeability.

Direct Amide Coupling and Library Synthesis Without Neutralization

Combinatorial chemistry and parallel synthesis workflows benefit from the free-base form of 8-ethoxychroman-3-amine (≥95% purity, as supplied by AKSci and Leyan) , which eliminates the neutralization step required for the 8-methoxychroman-3-amine hydrochloride salt. In high-throughput amide library production, this reduction of one unit operation per reaction translates to estimated time savings of 20–30 minutes per 96-well plate and avoids yield losses of 5–15% associated with free-basing HCl salts [2]. The consistent amine pKa (~9.0–9.5) ensures reproducible coupling efficiency across HATU, HBTU, and EDC/HOBt protocols.

CNS-Targeted Probe Development Leveraging 8-Ethoxy Hydrogen-Bond Acceptor Character

For chemical biology probes targeting CNS receptors, the 8-ethoxy group contributes a single hydrogen-bond acceptor without introducing an ionizable proton—unlike the 8-hydroxy analog which adds both an H-bond donor and an acidic site (pKa ~9.5) that can form zwitterions at physiological pH [1]. This property profile (ALogP 2.27, no additional HBD, logD7.4 1.3–1.8) positions 8-ethoxychroman-3-amine within the desirable CNS drug-likeness space while reducing the risk of P-glycoprotein efflux or excessive plasma protein binding associated with more lipophilic 8-alkoxy homologs [3]. The compound's predicted ADMET profile (ETCM data: Absorption Level 3, CNS BBB penetration Level 4) provides a starting point for PK/PD modeling [4].

Building Block for ROCK Inhibitor Scaffold Diversification

The 3-aminochroman core is a validated pharmacophore for Rho kinase (ROCK) inhibition, as demonstrated by chroman-3-amides with nanomolar potency, good microsomal stability, and desirable pharmacokinetic properties [1]. 8-Ethoxychroman-3-amine serves as a direct precursor for generating 8-ethoxy-substituted chroman-3-amides via simple acylation, enabling systematic exploration of 8-position substitution effects on ROCK-1/ROCK-2 selectivity without requiring multi-step de novo synthesis. The ethoxy group's electron-donating character (+M) and moderate steric profile differentiate it from the 8-fluoro analog (electron-withdrawing, –I effect) and the unsubstituted parent, providing three distinct electronic environments for SAR expansion.

Quote Request

Request a Quote for 8-Ethoxychroman-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.